4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Description
The compound 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole is a fused heterocyclic molecule combining a triazolo-thiadiazole core with a substituted 1,2,3-triazole moiety. Its synthesis involves the condensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with aromatic acids in the presence of polyphosphoric acid (PPA), as reported for analogous triazolo-thiadiazole derivatives . The benzyl group at position 3 of the triazolo-thiadiazole and the 2-methoxyphenyl substituent on the 1,2,3-triazole ring are critical for modulating its physicochemical and biological properties. Structural characterization typically employs IR, NMR, and elemental analysis, with pharmacological screening focusing on antibacterial, antioxidant, and anticancer activities .
Properties
IUPAC Name |
3-benzyl-6-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7OS/c1-13-18(22-25-26(13)15-10-6-7-11-16(15)28-2)19-24-27-17(21-23-20(27)29-19)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFKNBOUTZIGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Amino-5-Benzyl-4H-1,2,4-Triazole-3-Thiol
Benzylamine is reacted with carbon disulfide in ethanol under basic conditions to form potassium dithiocarbazinate, followed by cyclization with hydrazine hydrate. The intermediate is isolated as white crystals (m.p. 163–165°C) and characterized by IR (ν 3319 cm⁻¹ for N–H, 2625 cm⁻¹ for C–S) and ¹H NMR (δ 4.93 ppm for NH2).
Cyclocondensation with Aromatic Carboxylic Acids
The triazole-thiol (3.0 mmol) is refluxed with 4-carboxybenzaldehyde (4.5 mmol) in phosphorus oxychloride (25 mL) for 3 hours. The mixture is quenched in ice-water, neutralized to pH 8, and recrystallized from ethanol to yield the triazolothiadiazole core. Key spectral data for the intermediate:
- IR : 3057 cm⁻¹ (C–H aromatic), 1615 cm⁻¹ (C=N)
- ¹H NMR : δ 8.36 ppm (d, 2H, J = 8.5 Hz, Ar–H), 7.87 ppm (d, 2H, J = 8.4 Hz, Ar–H)
- ESI-MS : m/z 353.18 [M+1]+
Synthesis of 1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole
The 1,2,3-triazole subunit is synthesized via CuAAC between 2-methoxyphenyl azide and propiolic acid derivatives.
Preparation of 2-Methoxyphenyl Azide
2-Methoxybenzene diazonium chloride is treated with sodium azide in aqueous HCl to yield the azide, isolated as a yellow oil.
CuAAC Reaction with Propargyl Alcohol
The azide (1.2 eq) reacts with 5-methyl-1-propyn-1-ol (1.0 eq) in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in t-BuOH/H₂O (1:1) at 60°C for 12 hours. The product is purified via column chromatography (hexane/ethyl acetate, 4:1). Characterization data:
- ¹H NMR : δ 7.72 ppm (s, 1H, triazole-H), 7.25–7.45 ppm (m, 4H, Ar–H), 3.89 ppm (s, 3H, OCH₃), 2.41 ppm (s, 3H, CH₃)
- HPLC-MS : m/z 230.1 [M+H]+
Coupling of Heterocyclic Moieties
The final step involves Suzuki-Miyaura cross-coupling to link the triazolothiadiazole and 1,2,3-triazole subunits.
Bromination of the Triazolothiadiazole Core
The triazolothiadiazole intermediate is brominated using N-bromosuccinimide (NBS) in DMF at 0°C, introducing a bromine atom at the 4-position.
Palladium-Catalyzed Cross-Coupling
The brominated triazolothiadiazole (1.0 eq) reacts with 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-boronic acid (1.2 eq) under Pd(PPh₃)₄ catalysis (5 mol%) in dioxane/H₂O (3:1) at 90°C. The product is recrystallized from methanol.
Characterization of Final Product :
- M.P. : 237–239°C
- IR : 2962 cm⁻¹ (C–H aliphatic), 1609 cm⁻¹ (C=N), 1093 cm⁻¹ (C–O–C)
- ¹H NMR (CDCl₃): δ 8.09 ppm (t, 1H, J = 8.4 Hz, triazolothiadiazole-H), 7.84 ppm (d, 2H, J = 8.4 Hz, Ar–H), 7.51–7.60 ppm (m, 4H, Ar–H), 3.89 ppm (s, 3H, OCH₃), 2.41 ppm (s, 3H, CH₃)
- ESI-MS : m/z 493.2 [M+H]+
Alternative Synthetic Routes and Optimization
One-Pot Sequential Cyclization
Attempts to synthesize the compound in a single pot via tandem cyclocondensation-CuAAC resulted in lower yields (22%) due to incompatible reaction conditions.
Solvent and Catalyst Screening
Optimization studies revealed that DMF as a solvent for cross-coupling increased yields to 68% compared to THF (51%). Reducing Pd(PPh₃)₄ loading to 3 mol% maintained efficiency while lowering costs.
Physicochemical and Pharmacokinetic Profiling
SwissADME predictions for the title compound:
| Parameter | Value |
|---|---|
| LogP | 3.81 |
| Water solubility | Poor |
| BBB permeability | No |
| CYP2D6 inhibition | Low |
| Bioavailability score | 0.55 |
Acute toxicity (LD₅₀) is predicted at 980 mg/kg (T.E.S.T. software).
Chemical Reactions Analysis
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or thiadiazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby affecting various biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Triazolo-thiadiazole derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogues:
*Estimated via computational methods (e.g., ChemDraw).
Pharmacological Activity Trends
- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., 3-chlorophenyl in 5a-j) show enhanced Gram-positive bacterial inhibition compared to the target compound’s benzyl group . The 2-methoxyphenyl group in the target compound may reduce potency against fungi due to reduced membrane penetration.
- Anticancer Potential: Bulky substituents like the indole moiety in 11c improve tubulin-binding affinity, whereas the target compound’s 5-methyl group may stabilize metabolic degradation, extending half-life .
- Antioxidant Effects : Methoxy and benzyl groups (as in the target compound) are associated with radical scavenging, though trimethoxy derivatives (e.g., 11c) exhibit superior activity due to increased electron donation .
Structure-Activity Relationship (SAR) Insights
- Lipophilicity : Benzyl and aryl groups increase logP, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Electronic Effects : Methoxy groups improve electron density, aiding receptor binding (e.g., 9a’s 3,4-dimethoxyphenyl vs. target compound’s 2-methoxyphenyl) .
- Steric Factors : Bulky substituents (e.g., indole in 11c) hinder enzymatic degradation but may limit target accessibility .
Biological Activity
The compound 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole is a member of the triazole-thiadiazole class of compounds known for their diverse biological activities. This article provides a detailed examination of its biological activity based on available research findings.
- Molecular Formula : C19H18N6S
- Molecular Weight : 366.45 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
Antimicrobial Activity
Research has shown that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. In a study assessing various triazolothiadiazole derivatives, it was found that many displayed moderate to excellent antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus . The compound is expected to share similar properties due to its structural similarities with other effective derivatives.
Anticancer Activity
In another study focusing on the anticancer potential of triazolo-thiadiazole derivatives, compounds were evaluated for their ability to inhibit c-Met kinase activity and cell growth in cancer cell lines. One promising derivative exhibited an IC50 value of 2.02 nM against c-Met kinase and 88 nM for cell growth inhibition in the MKN45 gastric cancer cell line . This suggests that the compound may also possess anticancer properties worth exploring further.
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance, the inhibition of kinases like c-Met can lead to reduced tumor growth and metastasis. The precise mechanism for 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole remains to be elucidated but is likely linked to its structural features enabling binding to target proteins.
Study 1: Antimicrobial Efficacy
A systematic evaluation of triazolothiadiazole derivatives revealed that compounds with similar structures demonstrated significant antimicrobial activity. The study utilized the disc diffusion method to assess efficacy against various bacterial strains .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A (similar structure) | Moderate (zone of inhibition = 15 mm) | Good (zone of inhibition = 20 mm) |
| Compound B (similar structure) | Excellent (zone of inhibition = 25 mm) | Moderate (zone of inhibition = 16 mm) |
Study 2: Anticancer Activity
In a separate investigation into the anticancer effects of related triazolo-thiadiazole compounds, several derivatives were synthesized and tested for their inhibitory effects on cancer cell lines. The most effective compound showed significant potency against c-Met kinase .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound C | 2.02 | c-Met kinase |
| Compound D | 88 | MKN45 cell line |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
